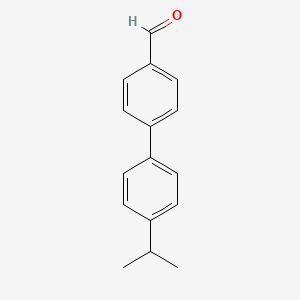

4'-Isopropyl-biphenyl-4-carboxaldehyde

Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Synthesis and Materials Science

The biphenyl moiety is a foundational structural motif in organic chemistry, prized for its unique electronic and steric properties. researchgate.net As a precursor in the production of various chemicals, including dyes and pesticides, it serves as an integral building block in organic synthesis. researchgate.net The ability to functionalize the biphenyl structure allows for the synthesis of a wide array of derivatives with significant pharmacological activity. researchgate.netarabjchem.org In materials science, biphenyl derivatives are crucial for the construction of liquid crystals and have applications in the development of advanced polymers and organic light-emitting diodes (OLEDs). researchgate.netrsc.org The rigidity and chemical stability of fluorinated biphenyls, for example, make them suitable for creating liquid crystal displays (LCDs) and organic semiconductors. rsc.org

Overview of Aldehyde Functional Group Versatility in Complex Molecule Construction

The aldehyde functional group is one of the most versatile and reactive entities in organic chemistry. Characterized by a carbonyl group bonded to at least one hydrogen atom, aldehydes are pivotal intermediates in the synthesis of a vast range of complex molecules, including alcohols, carboxylic acids, and pharmaceuticals. Their high reactivity, particularly in nucleophilic addition reactions, allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me This reactivity makes them ideal for introducing new functional groups and modifying existing molecular structures, which is a significant advantage in drug design and the synthesis of biologically active compounds.

Historical Context of Biphenyl and Aldehyde Chemistry within Organic Synthesis

The history of biphenyl chemistry dates back over a century and a half, with early synthetic efforts beginning in the mid-19th century. rsc.org The Wurtz-Fittig reaction, an extension of the Wurtz reaction in 1862, was an early method for biphenyl synthesis. rsc.org In 1901, the Ullmann reaction was discovered, providing a more versatile method for coupling aryl halides to form biphenyls. nih.gov The development of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has further revolutionized the synthesis of substituted biphenyls. rsc.orgwikipedia.org

The discovery of aldehydes dates to the early 19th century, with formaldehyde (B43269) being the first to be synthesized. German chemist Baron Von Liebig is credited with first isolating these molecules in 1835. carrementbelle.comscentspiracy.com The synthesis of aldehydes was further advanced in 1903 by Auguste Darzens. carrementbelle.comscentspiracy.com Initially used in moderation, often to stabilize formulations, the application of aldehydes in complex synthesis grew significantly with the development of more reliable industrial production methods starting around 1910. carrementbelle.comscentspiracy.com

Research Landscape and Emerging Trends for Substituted Biphenyl Aldehyde Frameworks

The current research landscape for substituted biphenyl aldehyde frameworks is vibrant and expanding. A key trend is the development of more efficient and selective synthetic methodologies. This includes the use of advanced catalytic systems for cross-coupling reactions to construct the biphenyl core and for the direct functionalization of C-H bonds. acs.org There is also a growing interest in the application of these compounds in medicinal chemistry, where the biphenyl scaffold can be tailored to interact with specific biological targets. researchgate.net In materials science, research is focused on designing novel biphenyl aldehydes for the synthesis of advanced polymers and organic electronic materials with specific optical and electronic properties. royalsocietypublishing.org The exploration of distal C-H functionalization of biphenyl scaffolds using removable templates is an emerging area that allows for precise modification of the molecular structure. acs.org

Chemical Properties and Research Findings for 4'-Isopropyl-biphenyl-4-carboxaldehyde

| Property | Value |

| Molecular Formula | C16H16O |

| Molecular Weight | 224.30 g/mol |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Solubility | More lipophilic compared to chloro- and fluoro-substituted analogs |

The isopropyl group in this compound is an electron-donating group, which stabilizes the aldehyde through hyperconjugation. This contrasts with electron-withdrawing groups like chloro and fluoro substituents, which enhance the electrophilicity of the aldehyde, making it more reactive in condensation reactions. The presence of the isopropyl group also contributes to the steric bulk of the molecule.

Comparison with Structurally Similar Compounds

| Compound Name | Key Substituent Effects |

| This compound | Steric bulk, electron-donating |

| 4'-Methyl-biphenyl-4-carboxaldehyde | Electron-donating, reduced steric hindrance |

| 4'-Chloro-biphenyl-4-carboxaldehyde | Electron-withdrawing, increased polarity |

| 4'-Fluoro-biphenyl-4-carboxaldehyde | Moderate electron-withdrawing, enhanced stability |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-propan-2-ylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-12(2)14-7-9-16(10-8-14)15-5-3-13(11-17)4-6-15/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODHEIQEYZEJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 4 Isopropyl Biphenyl 4 Carboxaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of protons and carbons.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The predicted spectrum of 4'-Isopropyl-biphenyl-4-carboxaldehyde would exhibit several distinct signals corresponding to the aldehyde, aromatic, and isopropyl protons.

The aldehydic proton is highly deshielded and is expected to appear as a sharp singlet at approximately 10.0 ppm. The aromatic region would show a complex pattern of signals corresponding to the eight protons on the two phenyl rings. The protons on the ring bearing the electron-withdrawing aldehyde group would be shifted downfield compared to those on the isopropyl-substituted ring. Specifically, the two protons ortho to the aldehyde group are expected as a doublet around 7.97 ppm, while the two meta protons would appear as a doublet near 7.80 ppm. On the other ring, the protons ortho and meta to the isopropyl group would appear as distinct doublets, predicted to be around 7.60 ppm and 7.35 ppm, respectively.

The isopropyl group would give rise to two signals: a septet (a multiplet of seven lines) for the single methine proton around 3.05 ppm, and a doublet for the six equivalent methyl protons at approximately 1.30 ppm. The splitting pattern (septet and doublet) is a classic indicator of an isopropyl group.

Predicted ¹H NMR Data for this compound Data is predicted based on chemical shift theory and analysis of similar compounds.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s (singlet) | 1H | Aldehyde (-CHO) |

| ~7.97 | d (doublet) | 2H | Aromatic (ortho to CHO) |

| ~7.80 | d (doublet) | 2H | Aromatic (meta to CHO) |

| ~7.60 | d (doublet) | 2H | Aromatic (ortho to Isopropyl) |

| ~7.35 | d (doublet) | 2H | Aromatic (meta to Isopropyl) |

| ~3.05 | sept (septet) | 1H | Isopropyl (-CH) |

| ~1.30 | d (doublet) | 6H | Isopropyl (-CH₃) |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For this compound, the most downfield signal would be that of the carbonyl carbon of the aldehyde group, expected around 192.0 ppm. The aromatic region would display a series of signals between 127 and 153 ppm. This includes four quaternary (non-protonated) carbons: the carbon attached to the aldehyde, the carbon attached to the isopropyl group, and the two carbons forming the biphenyl (B1667301) linkage. The carbon atom bearing the isopropyl group is predicted to appear around 153 ppm, while the carbon attached to the aldehyde group is expected near 135 ppm. The remaining aromatic carbons would resonate in the typical range of 127-130 ppm. The isopropyl group would show two distinct signals for its methine (-CH) and methyl (-CH₃) carbons, predicted at approximately 34.2 ppm and 23.8 ppm, respectively.

Predicted ¹³C NMR Data for this compound Data is predicted based on chemical shift theory and analysis of similar compounds.

| Chemical Shift (δ ppm) | Assignment |

| ~192.0 | Aldehyde (C=O) |

| ~153.0 | Aromatic (C-Isopropyl) |

| ~146.5 | Aromatic (C-C Biphenyl) |

| ~137.5 | Aromatic (C-C Biphenyl) |

| ~135.5 | Aromatic (C-CHO) |

| ~130.4 | Aromatic (CH) |

| ~129.5 | Aromatic (CH) |

| ~127.5 | Aromatic (CH) |

| ~127.2 | Aromatic (CH) |

| ~34.2 | Isopropyl (-CH) |

| ~23.8 | Isopropyl (-CH₃) |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between the adjacent aromatic protons on each of the phenyl rings, confirming their relative positions. A strong correlation would also be observed between the methine proton and the methyl protons of the isopropyl group, confirming the isopropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each protonated aromatic carbon signal by linking it to its corresponding, already-assigned proton signal. Likewise, it would link the isopropyl methine and methyl proton signals to their respective carbon signals.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₆H₁₆O.

HRMS analysis would be used to confirm this composition. The calculated exact mass (monoisotopic mass) for the molecular ion [M]⁺ is 224.12012 Da. An experimentally determined mass that matches this value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental formula.

Predicted HRMS Data for this compound

| Formula | Ion | Calculated Mass (m/z) |

| C₁₆H₁₆O | [M]⁺ | 224.12012 |

| C₁₆H₁₇O | [M+H]⁺ | 225.12793 |

| C₁₆H₁₆NaO | [M+Na]⁺ | 247.10986 |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. Analyzing these fragments provides a "fingerprint" that helps to confirm the structure. Key predicted fragmentation pathways for this compound include:

Loss of a hydrogen radical: A peak at [M-1]⁺ (m/z 223) corresponding to the loss of the aldehydic hydrogen.

Loss of a methyl radical: A common fragmentation for isopropyl groups is the loss of a methyl group (•CH₃), which would result in a significant peak at [M-15]⁺ (m/z 209).

Loss of the formyl radical: Cleavage of the aldehyde group (•CHO) would produce a fragment at [M-29]⁺ (m/z 195).

Loss of the isopropyl radical: Loss of the entire isopropyl group (•C₃H₇) would lead to a fragment corresponding to the biphenyl aldehyde cation at [M-43]⁺ (m/z 181).

The presence of these specific fragments in the mass spectrum would provide strong corroborating evidence for the proposed structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, probing the discrete vibrational energy levels associated with chemical bonds. For this compound, this involves identifying the characteristic vibrations of its aldehyde, isopropyl, and biphenyl moieties.

Infrared (IR) spectroscopy is particularly sensitive to polar functional groups, making it an excellent tool for identifying the key structural features of this compound. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its specific bonds.

The most prominent features in the IR spectrum are associated with the aldehyde group. Due to conjugation with the biphenyl ring system, the C=O stretching vibration is expected to appear at a lower wavenumber than that of a simple aliphatic aldehyde, typically in the range of 1705–1685 cm⁻¹. This shift is a result of the delocalization of π-electrons, which slightly weakens the carbonyl double bond.

Another hallmark of the aldehyde function is the C-H stretching vibration of the formyl group (CHO). This typically gives rise to two distinct, moderately intense bands. One appears around 2850–2820 cm⁻¹, and a second, often more diagnostically useful band, is observed near 2750–2720 cm⁻¹. The presence of this lower-frequency band is a strong indicator of an aldehyde.

The aromatic biphenyl framework and the isopropyl group also produce characteristic signals. The aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). Aromatic C=C stretching vibrations within the phenyl rings give rise to a series of sharp absorptions of variable intensity in the 1610–1450 cm⁻¹ region. The aliphatic C-H bonds of the isopropyl group result in strong stretching absorptions in the 2970–2870 cm⁻¹ range.

The table below summarizes the expected key IR absorption bands for this compound based on established spectroscopic data for analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Biphenyl | 3100–3000 | Medium-Weak |

| C-H Stretch (Asymmetric) | Isopropyl (–CH₃) | ~2965 | Strong |

| C-H Stretch (Symmetric) | Isopropyl (–CH₃, –CH) | ~2870 | Strong |

| C-H Stretch (Aldehyde) | Aldehyde (–CHO) | ~2830 and ~2740 | Medium |

| C=O Stretch (Conjugated) | Aldehyde (–CHO) | 1705–1685 | Strong |

| C=C Stretch (In-ring) | Biphenyl | 1610, 1580, 1520, 1480 | Medium-Strong |

| C-H Bend (Umbrella) | Isopropyl (–CH₃) | ~1380 and ~1370 | Medium |

| C-H Out-of-Plane Bend (para-subst.) | Biphenyl | 860–810 | Strong |

Raman spectroscopy serves as a valuable counterpart to IR spectroscopy, providing information on molecular vibrations that result in a change in polarizability. It is particularly effective for identifying vibrations of non-polar bonds and symmetric functional groups, which may be weak or absent in an IR spectrum.

For this compound, the Raman spectrum is expected to be dominated by signals from the aromatic biphenyl core. A very strong and characteristic band appearing around 1600 cm⁻¹ is attributable to the symmetric in-plane stretching of the carbon-carbon bonds in the phenyl rings, often referred to as a "ring breathing" mode. The stretching vibration of the inter-ring C-C bond, which connects the two phenyl rings, is also Raman active and typically observed in the 1300–1280 cm⁻¹ region.

While the aldehyde C=O stretch is visible in the Raman spectrum in the same region as in the IR spectrum (1705–1685 cm⁻¹), it is often of weaker intensity compared to the aromatic ring modes. The aliphatic and aromatic C-H stretching vibrations are also observable in the 3100-2870 cm⁻¹ range and provide complementary data to the IR spectrum.

The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic & Aliphatic) | Biphenyl, Isopropyl | 3100–2870 | Strong |

| C=O Stretch (Conjugated) | Aldehyde (–CHO) | 1705–1685 | Weak-Medium |

| C=C Ring Stretch (Breathing Mode) | Biphenyl | ~1600 | Very Strong |

| Inter-ring C-C Stretch | Biphenyl | 1300–1280 | Strong |

| Ring Trigonal Bending | Biphenyl | ~1000 | Medium |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While specific crystallographic data for this compound is not publicly available, an analysis of its closely related parent compound, biphenyl-4-carboxaldehyde (also known as 4-phenylbenzaldehyde), provides significant insight into the expected solid-state structure. nih.gov The crystal structure of biphenyl-4-carboxaldehyde has been determined and is deposited in the Cambridge Crystallographic Data Centre. nih.gov

The data reveals that biphenyl-4-carboxaldehyde crystallizes in the monoclinic system with the space group P2₁/c. nih.gov In the solid state, the molecule is not entirely planar. The two phenyl rings of the biphenyl unit are twisted relative to each other, a common feature in biphenyl derivatives that arises from minimizing steric hindrance between ortho-hydrogens on adjacent rings. The crystal packing is stabilized by weak intermolecular C–H···O hydrogen bonds involving the aldehyde group, which link the molecules into extended networks.

The addition of a 4'-isopropyl group would be expected to significantly influence the crystal packing. The bulky isopropyl group would introduce different steric demands, likely leading to a different packing arrangement and unit cell dimensions compared to the parent aldehyde. However, the fundamental molecular conformation, including the inter-ring twist and the participation of the aldehyde in weak hydrogen bonding, is expected to be similar.

Below are the crystallographic data for the analogue compound, biphenyl-4-carboxaldehyde. nih.gov

| Parameter | Biphenyl-4-carboxaldehyde Data |

| Chemical Formula | C₁₃H₁₀O |

| Formula Weight | 182.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.848 |

| b (Å) | 9.052 |

| c (Å) | 17.146 |

| α (°) | 90 |

| β (°) | 114.32 |

| γ (°) | 90 |

| Volume (ų) | 1958.8 |

| Z (molecules/cell) | 4 |

Reactivity and Transformations of 4 Isopropyl Biphenyl 4 Carboxaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the transformations that 4'-Isopropyl-biphenyl-4-carboxaldehyde undergoes.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. pressbooks.publibretexts.org

Organometallic Additions: Reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl group of this compound. This reaction is a powerful method for forming new carbon-carbon bonds. For instance, the addition of a methyl Grignard reagent would yield 1-(4'-isopropyl-[1,1'-biphenyl]-4-yl)ethanol after an acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion (:CN⁻) on the carbonyl carbon. The resulting intermediate is then protonated to give the cyanohydrin product, 2-hydroxy-2-(4'-isopropyl-[1,1'-biphenyl]-4-yl)acetonitrile. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a route to various other functional groups.

Condensation Reactions

Condensation reactions of aldehydes involve an initial nucleophilic addition step followed by the elimination of a small molecule, typically water. wikipedia.org These reactions are crucial for constructing larger, more complex molecules.

Wittig Reaction: The Wittig reaction provides a versatile method for synthesizing alkenes from aldehydes. udel.edumasterorganicchemistry.com It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), such as (triphenylphosphoranylidene)methane. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. youtube.com The formation of the very stable phosphorus-oxygen double bond is a key driving force for this reaction. udel.eduyoutube.com

Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or malononitrile. wikipedia.orgbeilstein-journals.org The reaction is typically catalyzed by a weak base, like an amine, which deprotonates the active methylene compound to generate a nucleophilic carbanion. nih.govsemanticscholar.org This carbanion then adds to the aldehyde, and subsequent dehydration yields a new carbon-carbon double bond. wikipedia.org

Schiff Base Formation: this compound reacts with primary amines to form imines, also known as Schiff bases. scispace.comijacskros.com This reaction is a classic example of a nucleophilic addition-elimination reaction. The amine acts as the nucleophile, attacking the carbonyl carbon to form a carbinolamine intermediate. researchgate.net This intermediate then dehydrates, often under acid catalysis, to form the C=N double bond of the imine. ijacskros.comresearchgate.net

| Reaction Type | Reactant | Key Intermediate | Product Type |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Oxaphosphetane | Alkene |

| Knoevenagel Condensation | Active Methylene Compound | Aldol-type adduct | α,β-unsaturated compound |

| Schiff Base Formation | Primary Amine | Carbinolamine | Imine (Schiff Base) |

Oxidation to Carboxylic Acid Derivatives

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a common reaction in organic synthesis. The oxidation of this compound yields 4'-Isopropylbiphenyl-4-carboxylic acid. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄) and chromium-based reagents. The resulting carboxylic acid is a valuable intermediate for the synthesis of other derivatives such as esters and amides.

Reduction to Corresponding Primary Alcohols or Hydrocarbons

The aldehyde group can be reduced to either a primary alcohol or a hydrocarbon.

Reduction to Alcohol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively reduce this compound to its corresponding primary alcohol, (4'-isopropyl-[1,1'-biphenyl]-4-yl)methanol. This involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Reduction to Hydrocarbon: More vigorous reduction methods can completely remove the carbonyl oxygen, converting the aldehyde group into a methyl group. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) and the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). These reactions would convert this compound to 4-isopropyl-4'-methyl-1,1'-biphenyl.

Conversion to Nitrile Derivatives

The aldehyde can be converted into a nitrile (a compound containing a -C≡N group). A common two-step method involves first reacting the aldehyde with hydroxylamine (B1172632) to form an aldoxime. Subsequent dehydration of the aldoxime, using reagents like acetic anhydride (B1165640) or by heating in specific solvents, yields the corresponding nitrile, 4'-isopropyl-[1,1'-biphenyl]-4-carbonitrile. google.comgoogle.comorganic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

The biphenyl system of this compound can undergo electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on one of the aromatic rings. wikipedia.orgmasterorganicchemistry.com The directing effects of the existing substituents—the isopropyl group and the aldehyde group—determine the position of the incoming electrophile.

The isopropyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. The aldehyde group, however, is a deactivating, meta-directing group because of its electron-withdrawing resonance and inductive effects.

Given these competing effects, the outcome of an electrophilic substitution reaction can be complex. The ring activated by the isopropyl group is more susceptible to electrophilic attack than the ring deactivated by the aldehyde group. youtube.com Therefore, substitution is expected to occur primarily on the ring bearing the isopropyl group. The incoming electrophile will be directed to the positions ortho to the isopropyl group (positions 3' and 5').

| Substituent | Electronic Effect | Directing Influence | Ring Reactivity |

|---|---|---|---|

| Isopropyl Group (-CH(CH₃)₂) | Electron-donating (Inductive/Hyperconjugation) | Ortho, Para-directing | Activating |

| Aldehyde Group (-CHO) | Electron-withdrawing (Resonance/Inductive) | Meta-directing | Deactivating |

Examples of such reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the 3'-position.

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would introduce a bromine atom at the 3'-position.

Friedel-Crafts Reactions: Alkylation or acylation would also be directed to the activated ring, ortho to the isopropyl group. masterorganicchemistry.com

Transition Metal-Catalyzed Transformations and Derivatization

The biphenyl structure of this compound, combined with its aldehyde functionality, makes it a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. thermofisher.com The primary transformations would involve either the aldehyde group or, more commonly, a halogenated precursor to the target molecule.

One of the most powerful methods for synthesizing biphenyl compounds is the Suzuki-Miyaura coupling. organic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. organic-chemistry.org For instance, this compound can be synthesized by coupling 4-bromobenzaldehyde (B125591) with 4-isopropylphenylboronic acid. orgsyn.org Conversely, if a halogen were present on the isopropyl-substituted ring, the aldehyde-containing ring could be introduced via its corresponding boronic acid. The reaction is typically catalyzed by a palladium(0) complex and requires a base. organic-chemistry.org

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org A molecule like 4-bromo-4'-isopropylbiphenyl could react with an alkene in the presence of a palladium catalyst to introduce further complexity. The aldehyde group itself can also influence the reaction; for example, it can be converted to an enol ether, which can then participate in Heck-type reactions.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction could be employed to couple a halogenated derivative of this compound with an alkyne, leading to the synthesis of highly conjugated systems. Copper-free Sonogashira variants have also been developed, offering milder reaction conditions. rsc.orgorganic-chemistry.org

Derivatization of the aldehyde group can also be achieved through transition metal catalysis. For example, rhodium-catalyzed hydroformylation of an appropriate olefin precursor could be a route to the aldehyde itself. Furthermore, the aldehyde can be converted into various other functional groups under transition metal catalysis, such as direct amination or cyanation, though these are less common for aromatic aldehydes compared to cross-coupling reactions on the aromatic rings.

Below is a table summarizing plausible transition metal-catalyzed reactions for the synthesis and derivatization of compounds structurally related to this compound.

| Reaction | Reactants | Catalyst/Reagents | Product | Reference(s) |

| Suzuki-Miyaura Coupling | 4-Bromobenzaldehyde, Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃, 1-propanol/water | 4-Biphenylcarboxaldehyde | orgsyn.org |

| Suzuki-Miyaura Coupling | 4-Bromoacetophenone, Phenylboronic acid | Pyridine-based Pd(II) complex, KOH, TBAB, Water (Microwave) | 4-Acetylbiphenyl | nih.gov |

| Heck Reaction | Iodobenzene, Styrene | PdCl₂, K₂CO₃, Methanol | Stilbene | wikipedia.org |

| Sonogashira Coupling | Aryl Halide, Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Arylalkyne | wikipedia.orglibretexts.org |

| Copper-Free Sonogashira | 4-Bromobenzaldehyde, Phenylacetylene | Pd(II) complexes, Base | 4-(Phenylethynyl)benzaldehyde | rsc.org |

Computational Chemistry and Theoretical Studies of 4 Isopropyl Biphenyl 4 Carboxaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.neteurjchem.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. rsc.org Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly employed for geometry optimization and electronic property analysis of organic molecules. researchgate.net

For 4'-Isopropyl-biphenyl-4-carboxaldehyde, DFT is used to determine its most stable three-dimensional structure (molecular geometry) by finding the minimum energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles. Such calculations for substituted biphenyls have been shown to provide geometries that compare favorably with experimental data from techniques like single-crystal X-ray diffraction. eurjchem.comresearchgate.net

Furthermore, DFT provides insights into the molecule's electronic properties and energetics. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability. researchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Below is an illustrative table of optimized geometrical parameters for this compound, representing typical results obtained from a DFT calculation at the B3LYP/6-311G(d,p) level. researchgate.net

| Parameter | Type | Value |

| C=O | Bond Length | ~1.21 Å |

| C-C (inter-ring) | Bond Length | ~1.49 Å |

| C-H (aldehyde) | Bond Length | ~1.11 Å |

| C-C-C (phenyl ring) | Bond Angle | ~120° |

| C-C=O (aldehyde) | Bond Angle | ~124° |

| C-C-C-C (inter-ring) | Dihedral Angle | ~42° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is crucial for structure elucidation. nih.gov DFT methods can accurately forecast Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is often achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov After optimizing the molecular geometry, the magnetic shielding tensors for each nucleus are calculated. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Studies have shown that DFT calculations can predict chemical shifts with a high degree of accuracy, often sufficient to distinguish between different isomers or conformers. comporgchem.com The integration of DFT with machine learning techniques is further enhancing prediction accuracy. nih.govd-nb.info

The following table presents representative ¹H and ¹³C NMR chemical shifts for this compound that would be predicted by such computational methods.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aldehyde (-CHO) | 9.9 - 10.1 |

| ¹H | Aromatic (biphenyl) | 7.3 - 8.0 |

| ¹H | Isopropyl (-CH) | 3.0 - 3.2 |

| ¹H | Isopropyl (-CH₃) | 1.2 - 1.4 |

| ¹³C | Carbonyl (C=O) | ~192 |

| ¹³C | Aromatic (biphenyl) | 125 - 145 |

| ¹³C | Isopropyl (-CH) | ~34 |

| ¹³C | Isopropyl (-CH₃) | ~24 |

IR Frequencies: Theoretical calculations are also invaluable for interpreting IR spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. researchgate.net This calculated spectrum is then compared with the experimental one to aid in the assignment of vibrational modes to specific functional groups. nih.gov For complex molecules, this computational assistance is often essential for a reliable assignment of all observed bands. mdpi.com For instance, the characteristic C=O stretching frequency of the aldehyde group can be precisely calculated. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. chem8.org For this compound, DFT calculations can be used to map out the potential energy surface for various reactions, such as nucleophilic additions to the aldehyde group.

This process involves:

Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy reaction path. Computational algorithms are used to locate these TS structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation barrier (ΔG‡) of the reaction. researchgate.net A lower activation barrier indicates a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products. chemrxiv.org

Through this approach, chemists can compare different possible mechanisms, understand the factors controlling stereoselectivity, and gain a detailed, molecular-level picture of the reaction dynamics. researchgate.netrsc.org

Conformational Analysis and Rotational Barriers of the Biphenyl (B1667301) Linkage

The two phenyl rings in biphenyl derivatives are not fixed in a single plane but can rotate around the central C-C single bond. The specific orientation, defined by the dihedral (torsional) angle, determines the molecule's conformation. Computational methods are essential for studying this conformational flexibility and the energy barriers associated with rotation. ic.ac.uk

The most stable conformation (ground state) for most biphenyls is a non-planar, twisted structure, as a fully planar conformation leads to significant steric repulsion between the ortho-hydrogens on the adjacent rings. comporgchem.com Conversely, a perpendicular conformation (90° dihedral angle) disrupts the stabilizing π-conjugation between the rings. The equilibrium geometry is a balance between these opposing effects. ic.ac.uk

DFT calculations are used to map the potential energy as a function of the inter-ring dihedral angle. biomedres.us By systematically varying this angle and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the energy minima (stable conformers) and the energy maxima, which correspond to the transition states for rotation. The energy difference between a minimum and a maximum is the rotational barrier. biomedres.usrsc.org For substituted biphenyls, functionals that account for dispersion interactions, such as B3LYP-D or B97-D, have been shown to provide very accurate results compared to experimental data. rsc.org

The table below provides representative relative energies for key conformations of a 4,4'-disubstituted biphenyl, illustrating the typical energy profile. The ground state is the twisted conformation, while the planar and perpendicular conformations represent the rotational barriers.

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Note |

| ~42° | Twisted (Ground State) | 0.0 | Most stable conformation |

| 0° | Planar (Transition State) | ~1.5 - 2.0 | Barrier due to steric hindrance |

| 90° | Perpendicular (Transition State) | ~1.6 - 2.2 | Barrier due to loss of π-conjugation |

Note: Values are representative for biphenyl systems and can be precisely calculated for this compound using appropriate DFT methods. comporgchem.combiomedres.us

Molecular Dynamics Simulations for Understanding Reactivity and Interactions

While quantum chemical calculations typically focus on static, isolated molecules (or include solvent effects through continuum models), Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com

In an MD simulation of this compound, a "force field" is used to define the potential energy of the system. A force field is a set of parameters and equations that describes the interactions between atoms, including bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions. mdpi.com

A typical MD study would involve:

Placing one or more molecules of this compound into a simulation box.

Surrounding it with explicit solvent molecules (e.g., water, ethanol) to create a realistic environment.

Running the simulation for a period of nanoseconds or microseconds, tracking the position and velocity of every atom at each time step (typically on the order of femtoseconds).

MD simulations can be used to explore:

Conformational Sampling: How the molecule explores different rotational and vibrational states over time.

Solvation Structure: How solvent molecules arrange themselves around the solute and the nature of their interactions.

Dynamic Processes: Observing how the molecule interacts with other molecules, such as substrates, receptors, or other reactants in a solution.

Thermodynamic Properties: Calculating properties like binding free energies between the molecule and a target. nih.gov

By providing a time-dependent, atomistic perspective, MD simulations complement the static, electron-level detail from quantum mechanics, offering a more complete understanding of the molecule's behavior in a complex chemical environment. mdpi.com

Applications in Advanced Materials and Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

4'-Isopropyl-biphenyl-4-carboxaldehyde serves as a crucial building block in organic synthesis, enabling the construction of more elaborate molecular architectures. The aldehyde functional group is a key reactive site, participating in a wide array of chemical transformations.

Carbon-Carbon Bond Formation: The aldehyde group readily undergoes reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, allowing for the extension of the carbon skeleton. These methods are fundamental for synthesizing complex natural products and active pharmaceutical ingredients. For example, the synthesis of certain antihypercholesterolemic agents proceeds through biphenyl (B1667301) carboxaldehyde intermediates. google.com

Synthesis of Heterocycles: The aldehyde can be a precursor for the synthesis of various heterocyclic compounds through condensation reactions with amines, hydrazines, or other bifunctional nucleophiles.

Reductive Amination: This reaction converts the aldehyde into an amine, providing a pathway to synthesize complex amines, amides, and other nitrogen-containing compounds that are prevalent in pharmaceuticals and agrochemicals.

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol. These transformations open up further synthetic routes, as both carboxylic acids and alcohols are versatile functional groups for esterification, etherification, and other coupling reactions. nih.gov The synthesis of various substituted biphenyl-4-carboxylic acids and 4-aminobiphenyls highlights the utility of biphenyl aldehyde derivatives. rsc.org

The presence of the isopropyl group on one of the phenyl rings influences the molecule's solubility and electronic properties, which can be advantageous in directing the outcome of synthetic steps. The synthesis of complex molecules often relies on a revolutionary strategy of functionalizing normally inert carbon-hydrogen (C-H) bonds, and biphenyl derivatives are key substrates in these advanced synthetic methods. sciencedaily.com

Precursor for Advanced Polymeric Materials and Liquid Crystalline Systems

The rigid, rod-like structure of the biphenyl unit in this compound makes it an excellent candidate for incorporation into polymers and liquid crystals, where molecular shape is critical to material properties.

Polyimides: Biphenyltetracarboxylic dianhydrides, which can be derived from biphenyl precursors, are used to prepare a series of high-performance polyimides. The properties of these polymers, such as their glass transition temperature (Tg) and solubility, are directly influenced by the isomeric structure of the biphenyl unit. researchgate.net

Liquid Crystals (LCs): The biphenyl core is a common mesogen, a fundamental unit of a liquid crystalline molecule. By attaching flexible alkyl or alkoxy chains to the biphenyl scaffold, molecules can be designed to exhibit various liquid crystalline phases (e.g., nematic, smectic). nih.govresearchgate.net The aldehyde group of this compound is a convenient point for modification, allowing for the synthesis of Schiff bases, which are another important class of liquid crystalline compounds. nih.gov The resulting materials are crucial for applications like liquid crystal displays (LCDs). rsc.org The synthesis often involves creating a conjugated system, and the choice of terminal groups and flexible chains dictates the mesomorphic behavior, such as the temperature range of the LC phases. nih.govresearchgate.netajchem-a.com

Table 1: Influence of Molecular Structure on Liquid Crystal Properties

| Feature | Role in Liquid Crystalline Behavior |

|---|---|

| Rigid Biphenyl Core | Induces molecular ordering necessary for LC phases. |

| Flexible Terminal Chains (Alkyl/Alkoxy) | Influences the type of LC phase (nematic, smectic) and the transition temperatures. nih.gov |

| Linking Groups (e.g., Schiff Base) | Provides a conjugated system and affects molecular geometry. nih.gov |

| Substituents (e.g., Isopropyl) | Affects solubility and intermolecular interactions, modifying phase behavior. |

Liquid Crystal Polymers: The compound can also be used to create side-chain liquid crystalline polymers. By attaching the biphenyl mesogen to a polymer backbone, materials with unique electro-optical properties can be developed for applications in data storage and nonlinear optics. mdpi.com

Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes) Incorporating Biphenyl Scaffolds

Biphenyl scaffolds are widely utilized in the design of organic semiconductors for optoelectronic applications due to their favorable electronic properties, thermal stability, and tunable structure. nih.govbohrium.com Derivatives of this compound can be incorporated into materials for devices like Organic Light-Emitting Diodes (OLEDs).

Hole and Electron Transport Materials: The biphenyl unit can be functionalized to create materials that efficiently transport positive charges (holes) or negative charges (electrons). nih.govbohrium.com The ability to easily tune the electronic properties by modifying substituents makes biphenyl derivatives highly versatile. nih.govbohrium.com For instance, biphenyl-based enamines have been synthesized and shown to have high thermal stability and charge-carrier mobility, making them potential candidates for use in OLEDs and organic solar cells. nih.govbohrium.com

Emitters in OLEDs: Biphenyl derivatives can form the core of emissive materials in OLEDs. Persulfurated benzene (B151609) molecules decorated with biphenyl units have been shown to exhibit outstanding phosphorescence, a property that can be harnessed for highly efficient OLED applications. acs.org

Host Materials: In some OLED architectures, biphenyl derivatives serve as a host material for phosphorescent guest emitters, facilitating efficient energy transfer and light emission.

Fluorinated Biphenyls: The introduction of fluorine atoms into the biphenyl scaffold can enhance properties like chemical stability and electron mobility, making these derivatives particularly useful for developing OLEDs and organic semiconductors. rsc.org

The modular nature of these organic materials allows for the rational design of compounds with specific energy levels and charge-transport characteristics, which is crucial for optimizing device performance. nih.govbohrium.com

Design and Synthesis of Ligands for Catalysis Derived from this compound

The biphenyl framework is a privileged structure in the design of ligands for transition metal catalysis, particularly in asymmetric synthesis. The aldehyde group of this compound provides a synthetic handle to introduce phosphine (B1218219), amine, or other coordinating groups.

Phosphine Ligands: Biphenyl-based phosphines are a major class of ligands used in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. rsc.orgrsc.orgnih.gov The steric and electronic properties of the ligand, which can be tuned by substituents like the isopropyl group, are critical for the catalyst's activity and selectivity. nih.govorgsyn.org For example, ligands such as SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine) demonstrate unprecedented activity in Suzuki-Miyaura couplings. nih.gov

Axially Chiral Ligands: The biphenyl scaffold can exhibit axial chirality when rotation around the central carbon-carbon bond is restricted by bulky substituents. This property is exploited to create chiral ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is vital in the pharmaceutical industry. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: The aldehyde can be converted into an imidazole (B134444) or other heterocyclic precursor to form NHC ligands. NHC-metal complexes are highly effective catalysts for a wide range of organic transformations.

Phosphino-Amine (PN) Ligands: These ligands, which can be synthesized from aldehyde precursors, offer a versatile scaffold for generating structural diversity. They have been successfully used in ruthenium-catalyzed hydrogen-borrowing reactions for the alkylation of amines. scispace.com

The choice of ligand is paramount in controlling the outcome of a catalytic reaction, influencing yield, selectivity, and catalyst lifetime. The ability to systematically modify the biphenyl structure allows for the creation of extensive ligand libraries for catalyst screening and optimization. orgsyn.orgscispace.com

Table 2: Biphenyl-Based Ligands in Catalysis

| Ligand Type | Coordinating Atom(s) | Typical Reactions | Key Feature |

|---|---|---|---|

| Buchwald-type Phosphines | Phosphorus | Suzuki, Buchwald-Hartwig | Bulky, electron-rich phosphines enhancing catalytic activity. nih.gov |

| Axially Chiral Biphenols (BIPOL) | Oxygen | Asymmetric additions to aldehydes. nih.gov | Axial chirality for enantioselective control. nih.gov |

| Phosphoramidites | Phosphorus, Nitrogen | Asymmetric cycloadditions. nih.gov | Derived from chiral biaryldiols. nih.gov |

| Phosphino-Amines (PN) | Phosphorus, Nitrogen | Hydrogen-borrowing alkylations. scispace.com | Modular synthesis for rapid catalyst discovery. scispace.com |

Structure-Property Relationship Studies in Material Science Applications of Biphenyl Derivatives

Understanding the relationship between the molecular structure of biphenyl derivatives and their macroscopic properties is fundamental to designing new materials with tailored functionalities.

Electronic Properties: The electronic properties of biphenyl derivatives can be finely tuned by altering the substituents on the phenyl rings. Electron-donating groups (like alkyls) and electron-withdrawing groups (like cyano or nitro) modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is critical for applications in organic electronics, where energy level alignment governs device efficiency. mdpi.com

Thermal and Morphological Properties: The substitution pattern on the biphenyl core significantly affects the material's thermal stability, melting point, and glass transition temperature. For instance, in polyimides, the linearity of the polymer chain, dictated by the linkage positions on the biphenyl unit (e.g., 3,3',4,4' vs. 2,2',3,3'), has a profound impact on properties like Tg and solubility. researchgate.net

Optical Properties: Modifications to the biphenyl structure, such as extending the conjugated system or adding specific functional groups, lead to changes in UV-Vis absorption and fluorescence spectra. Converting aldehyde precursors into derivatives like cyanoacetic acids results in a significant bathochromic (red) shift in the absorption spectra, which is desirable for applications like dye-sensitized solar cells. mdpi.com

Liquid Crystalline Behavior: In liquid crystals, the length and nature of the terminal alkyl/alkoxy chains attached to the biphenyl core determine the type of mesophase (nematic or smectic) and its temperature range. Longer chains generally favor the formation of more ordered smectic phases. researchgate.netmdpi.com

These structure-property relationship studies provide a rational basis for the design of new biphenyl-based materials for a wide range of applications, from liquid crystal displays to advanced organic semiconductors. researchgate.netrsc.org

Derivatives and Analogues of 4 Isopropyl Biphenyl 4 Carboxaldehyde: Synthesis and Research Perspectives

Systematic Modification of the Isopropyl Substituent

The isopropyl group at the 4'-position of the biphenyl (B1667301) core significantly influences the molecule's steric and electronic properties. Systematic modification of this alkyl substituent is a key strategy to fine-tune these characteristics for specific applications. A primary method for introducing or altering such alkyl groups is the Friedel-Crafts alkylation reaction. nih.govumkc.edu This electrophilic aromatic substitution allows for the introduction of various alkyl groups onto the biphenyl scaffold. nih.gov

Table 1: Examples of Alkyl Substituent Modification via Friedel-Crafts Alkylation

| Target Substituent | Alkylating Agent | Catalyst | Potential Analogue |

|---|---|---|---|

| tert-butyl | tert-butyl chloride | FeCl₃ / AlCl₃ | 4'-tert-Butyl-biphenyl-4-carboxaldehyde |

| ethyl | ethyl sulfate | Lewis Acid | 4'-Ethyl-biphenyl-4-carboxaldehyde |

| cyclopentyl | cyclopentene | AlCl₃ | 4'-Cyclopentyl-biphenyl-4-carboxaldehyde |

Diversification of the Aldehyde Functional Group to Other Reactive Moieties

The aldehyde functional group is a highly versatile chemical handle, enabling the conversion of 4'-Isopropyl-biphenyl-4-carboxaldehyde into a multitude of derivatives with different reactive moieties. This diversification is crucial for applications ranging from building blocks in organic synthesis to the creation of functional materials.

Standard organic transformations can be applied to modify the aldehyde group:

Oxidation: The aldehyde can be oxidized to a carboxylic acid group (-COOH) using common oxidizing agents. This transformation is fundamental for creating biphenyl carboxylic acid derivatives, which are key intermediates in many synthetic pathways. acs.orgstackexchange.com

Reduction: Reduction of the aldehyde yields a primary alcohol (-CH₂OH), providing a different set of reactive possibilities for further functionalization.

Condensation Reactions: The aldehyde readily undergoes condensation reactions with amines to form imines (Schiff bases). Substituted biphenyl anilines, for example, react with aldehydes to produce Schiff products, which are important in the synthesis of dyes and organometallic complexes. researchgate.net

Carbon-Carbon Bond Formation: Reactions such as the Wittig or Horner-Wadsworth-Emmons reaction can convert the aldehyde into an alkene, extending the carbon framework. nih.gov This is particularly useful for synthesizing vinylene-linked polymers and other conjugated systems. Nucleophilic addition of Grignard reagents is also a classic method for forming new carbon-carbon bonds at the carbonyl carbon.

Table 2: Synthetic Pathways for Aldehyde Group Diversification

| Reaction Type | Reagent(s) | Resulting Functional Group | Derivative Class |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) | Biphenyl-4-carboxylic acids |

| Reduction | NaBH₄, LiAlH₄ | Alcohol (-CH₂OH) | Biphenyl-4-methanols |

| Condensation | Primary Amines (R-NH₂) | Imine (-CH=N-R) | Schiff Bases |

| Horner-Wadsworth-Emmons | Phosphonate ylides | Alkene (-CH=CH-R) | Stilbene Analogues |

Exploration of Different Substitution Patterns on the Biphenyl Core (e.g., methyl, methoxy (B1213986), acetyl variants)

The properties of the biphenyl scaffold can be further tailored by introducing additional substituents onto the aromatic rings. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are exceptionally powerful for this purpose. orgsyn.orgresearchgate.netnih.gov This method involves the reaction of an aryl halide with an arylboronic acid, offering a versatile route to a vast range of substituted biaryls with high efficiency and tolerance for various functional groups. rsc.orgarabjchem.org

To synthesize analogues of this compound with different substitution patterns, one could start with appropriately substituted bromobenzenes or phenylboronic acids. For example, to introduce a methoxy group, one might use a methoxy-substituted phenylboronic acid in a Suzuki coupling reaction with a suitable bromo-benzaldehyde derivative. nih.gov Similarly, methyl or acetyl groups can be incorporated by selecting the corresponding substituted starting materials. researchgate.net Friedel-Crafts acylation provides another direct route to introduce acetyl groups onto the biphenyl core. nih.govrsc.org

Table 3: Suzuki-Miyaura Coupling for Substituted Biphenyl Synthesis

| Aryl Halide Component | Arylboronic Acid Component | Resulting Substitution Pattern |

|---|---|---|

| 4-bromo-3-methylbenzaldehyde | 4-isopropylphenylboronic acid | 3-methyl-4'-isopropyl-biphenyl-4-carboxaldehyde |

| 4-bromobenzaldehyde (B125591) | 4-isopropyl-2-methoxyphenylboronic acid | 2-methoxy-4'-isopropyl-biphenyl-4-carboxaldehyde |

| 4-bromo-3-acetylbenzaldehyde | 4-isopropylphenylboronic acid | 3-acetyl-4'-isopropyl-biphenyl-4-carboxaldehyde |

Synthesis of Polyconjugated Systems Incorporating this compound Units

Incorporating the this compound moiety into larger, polyconjugated systems is a significant area of research, particularly for the development of advanced materials with unique optoelectronic properties. beilstein-journals.org Conjugated polymers featuring biphenyl units are often synthesized via step-growth polymerization methods like Suzuki Polycondensation. researchgate.netrsc.org

To utilize the target compound as a monomer, it would first need to be difunctionalized, for example, by introducing two halide atoms (e.g., bromine) onto the biphenyl core. This di-halogenated monomer could then be reacted with a diboronic acid or a diboronic ester in a Suzuki polycondensation reaction to form a polymer chain. researchgate.net The Horner-Wadsworth-Emmons reaction offers an alternative route for creating vinylene-linked conjugated polymers by reacting a bis(phosphonate) derivative with a dialdehyde (B1249045) monomer. nih.gov The presence of the isopropyl and aldehyde (or a derivative) groups on the polymer backbone would influence the polymer's solubility, morphology, and electronic properties.

Investigation of Chiral Derivatives and Atropisomerism in Substituted Biphenyl Aldehydes

When bulky substituents are introduced at the ortho-positions (2, 2', 6, and 6') of the biphenyl core, rotation around the central carbon-carbon single bond can be severely restricted. quora.comcutm.ac.in If the substitution pattern eliminates all planes of symmetry, this hindered rotation gives rise to stable, non-superimposable mirror images known as atropisomers. pharmaguideline.com This phenomenon, a form of axial chirality, is a key focus in stereochemistry. cutm.ac.in

The stability of these atropisomers depends on the energy barrier to rotation, which is influenced by the steric bulk of the ortho-substituents. acs.orgrsc.orgacs.org A rotational barrier of approximately 16 to 19 kcal/mol is generally required to prevent spontaneous racemization at room temperature. researchgate.net The synthesis of chiral biphenyl derivatives often involves coupling reactions like the Ullmann coupling or Suzuki coupling, followed by chiral resolution techniques such as chiral High-Performance Liquid Chromatography (HPLC) to separate the enantiomers. acs.orgnih.gov The study of these chiral derivatives is critical for applications in asymmetric catalysis and chiral materials science. chemrxiv.orgchemrxiv.org

Table 4: Rotational Energy Barriers in Substituted Biphenyls

| Ortho-Substituent | Typical Rotational Barrier (kcal/mol) | Configurational Stability at Room Temp. |

|---|---|---|

| -H (unsubstituted) | ~2 | No (rapid interconversion) |

| -F | ~4-5 | No (rapid interconversion) |

| -CH₃ | ~7-10 | Low (facile interconversion) |

| -I | >18 | Yes (isolable enantiomers) |

| -COOH / -NO₂ (di-substituted) | >20 | Yes (isolable enantiomers) |

Future Research Directions and Outlook

Development of Novel and Environmentally Benign Synthetic Routes

Future research will prioritize the development of synthetic pathways that align with the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. chemistryjournals.netgcande.org Traditional methods for biphenyl (B1667301) synthesis, such as the Suzuki-Miyaura coupling, can be further optimized to minimize waste and utilize more sustainable catalysts and solvents.

Key areas of development include:

Solvent-Free Reactions: Techniques like grinding and solid-state reactions can eliminate the need for hazardous organic solvents, as demonstrated in Claisen-Schmidt condensations which can produce related chalcone (B49325) structures. acs.orgmdpi.com

Catalyst Innovation: The exploration of earth-abundant metal catalysts or metal-free catalytic systems presents an opportunity to move away from expensive and toxic heavy metals.

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. chemistryjournals.net This approach is particularly promising for the large-scale industrial production of 4'-Isopropyl-biphenyl-4-carboxaldehyde and its derivatives.

Biocatalysis: The use of enzymes to perform key synthetic steps could offer unparalleled selectivity under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis.

A comparative look at green chemistry metrics for different synthetic approaches highlights the potential for improvement.

| Metric | Traditional Synthesis | Potential Green Route | Description |

|---|---|---|---|

| Atom Economy | Moderate | High | Measures the efficiency of a reaction in converting reactants to the desired product. |

| E-Factor (Environmental Factor) | High (>10) | Low (<5) | Represents the mass of waste produced per unit of product; a lower value is better. gcande.org |

| Solvent Intensity | High | Low to None | Focuses on minimizing the volume of solvent used throughout the process. tudelft.nl |

Exploration of New Catalytic Transformations Utilizing or Producing this compound

The reactivity of the aldehyde group and the C-H bonds on the biphenyl scaffold opens doors for novel catalytic applications. Future work could explore using this compound as a key substrate or even as a precursor to a catalyst in various transformations.

C-H Activation: Research into transition-metal-catalyzed C-H activation offers a direct method to functionalize the aromatic rings of the biphenyl structure without pre-functionalization, enabling more efficient synthesis of complex derivatives. rsc.orgresearchgate.net Palladium-catalyzed systems, in particular, have shown promise for the oxidative coupling of arenes. researchgate.net

Photoredox Catalysis: The aldehyde functional group can participate in photochemical transformations. beilstein-journals.org Future studies could investigate the use of this compound in visible-light-mediated reactions, potentially leading to novel olefination or other bond-forming reactions under mild conditions. nih.gov

Asymmetric Catalysis: Derivatizing the biphenyl core to create chiral ligands is a well-established strategy. The 4'-isopropyl and 4-carboxaldehyde groups can be modified to build sophisticated chiral structures for use in asymmetric catalysis.

Design and Synthesis of Advanced Materials with Tunable Properties

The rigid biphenyl backbone is a common feature in many high-performance materials. arabjchem.org this compound is a promising monomer or intermediate for the synthesis of polymers and functional materials with tailored properties.

Liquid Crystals: The biphenyl moiety is a fundamental component of many liquid crystalline materials used in displays. rsc.org The isopropyl and aldehyde groups can be modified to tune the mesophase behavior and other physical properties.

Organic Electronics: Biphenyl-containing molecules are being investigated for use in Organic Light-Emitting Diodes (OLEDs) and as p-type semiconductors. rsc.orgroyalsocietypublishing.org Polymers derived from this compound could be designed to have specific electronic properties for applications in sensors or transistors. 24chemicalresearch.com

Nanomaterials: Functional biphenyl derivatives can be used to modify the surface of nanoparticles, creating anisotropic nanocomposites with unique optical or electronic characteristics. researchgate.net

| Material Class | Potential Application | Role of this compound |

|---|---|---|

| Polymers | Engineering thermoplastics, membranes | Monomer providing rigidity and thermal stability. |

| Liquid Crystals | Displays, sensors | Core mesogenic unit. rsc.org |

| Organic Semiconductors | OLEDs, organic photovoltaics | Building block for charge-transporting materials. royalsocietypublishing.org |

| Nanocomposites | Anisotropic functional materials | Surface functionalization agent for nanoparticles. researchgate.net |

Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding

To accelerate the development of new syntheses and applications, future research will increasingly rely on the synergy between computational modeling and experimental validation.

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting molecular geometries, electronic properties, and reaction pathways. researchgate.neteurjchem.com This approach can be used to screen potential catalysts, predict the regioselectivity of C-H functionalization reactions, and understand the electronic structure of novel materials derived from this compound. escholarship.orgresearchgate.net

Mechanistic Studies: Combining computational modeling with kinetic experiments can provide a detailed picture of reaction mechanisms. ucla.edudocumentsdelivered.com For instance, DFT studies can help elucidate complex transition states in catalytic cycles, guiding the design of more efficient catalysts. nih.gov

Materials Modeling: Computational simulations can predict the bulk properties of materials, such as the thermal stability of polymers or the charge mobility in organic semiconductors, allowing for the rational design of materials with desired characteristics before their synthesis.

Expanding the Scope of Derivatization for Novel Chemical Entities and Functional Materials

The aldehyde and isopropyl groups of this compound are versatile handles for a wide range of chemical modifications, enabling the creation of a diverse library of new compounds.

Condensation Reactions: The aldehyde group readily undergoes condensation reactions (e.g., Claisen-Schmidt, Wittig) to form larger, more complex molecules such as chalcones or stilbenes, which are scaffolds for various functional materials and biologically active compounds. nih.gov

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol. These transformations open up access to different classes of derivatives, such as polyesters, and provide new points for further functionalization.

Medicinal Chemistry Scaffolds: Substituted biphenyls are considered privileged structures in medicinal chemistry, appearing in numerous pharmacologically active compounds. arabjchem.orgresearchgate.net Derivatization of this compound could lead to the discovery of novel therapeutic agents.

The strategic derivatization of this compound offers a pathway to a wide array of valuable molecules, underscoring its importance as a versatile chemical intermediate.

Q & A

Q. What are the standard synthetic routes for 4'-isopropyl-biphenyl-4-carboxaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling between 4-isopropylphenylboronic acid and 4-bromobenzaldehyde, followed by oxidation or formylation steps. Optimization involves:

- Catalyst screening : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems to enhance cross-coupling efficiency .

- Solvent selection : Toluene or DMF at 80–100°C improves reaction kinetics.

- Post-reaction purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. Yields range from 60–85% depending on steric hindrance from the isopropyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.2 ppm, multiplet), aldehyde proton (δ 9.8–10.1 ppm, singlet), isopropyl group (δ 1.2–1.4 ppm, doublet) .

- ¹³C NMR : Aldehyde carbon (δ ~190–195 ppm), biphenyl carbons (δ 120–140 ppm) .

- IR : Strong C=O stretch (~1680–1700 cm⁻¹) and aromatic C-H bends (~750–800 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 238.3 (C₁₆H₁₆O⁺) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility :

- Polar aprotic solvents (DMF, DMSO): >50 mg/mL.

- Non-polar solvents (hexane, toluene): <10 mg/mL .

- Stability :

- Store at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation.

- Degradation occurs in acidic conditions (pH < 3) via hydration of the aldehyde group .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Target aldehyde dehydrogenase (ALDH) or cytochrome P450 isoforms using fluorogenic substrates .

- Antimicrobial testing : Disk diffusion assays against E. coli and S. aureus at 10–100 µg/mL concentrations .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Steric and electronic analysis : The isopropyl group at the 4'-position creates steric hindrance, directing nucleophiles (e.g., Grignard reagents) to the less hindered 4-carboxaldehyde site.

- DFT calculations : Use Gaussian or ORCA to model electron density maps and transition states .

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

- Methodological Answer :

- Crystallization issues : The flexible isopropyl group disrupts lattice formation.

- Solutions :

- Slow diffusion of hexane into a DCM solution at 4°C.

- Co-crystallization with thiourea derivatives to stabilize the lattice via hydrogen bonding .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

- Methodological Answer :

- Controlled variable analysis :

- Test purity (HPLC ≥98%) and solvent effects (DMSO vs. ethanol).

- Validate assay conditions (pH, temperature, cell line viability) .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare replicates .

Q. What computational strategies predict the reactivity of this compound in multi-step syntheses?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.